Methylphenylmalonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenylpropanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(8(11)12,9(13)14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBCMGFBNMOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-02-2 | |
| Record name | 2-Methyl-2-phenylpropanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Introduction: Situating Methylphenylmalonic Acid in Modern Chemistry
An In-depth Technical Guide to Methylphenylmalonic Acid (CAS 4371-02-2)
Authored for Researchers, Scientists, and Drug Development Professionals
Methylphenylmalonic acid (CAS 4371-02-2), systematically named 2-methyl-2-phenylpropanedioic acid, is a dicarboxylic acid derivative of significant interest in synthetic organic chemistry and medicinal chemistry.[1][2] Its structure, which combines a malonic acid backbone with both a methyl and a phenyl substituent on the alpha-carbon, provides a unique scaffold for creating complex molecular architectures. While its parent compound, malonic acid, is a fundamental building block in the well-established malonic ester synthesis[3], the introduction of the phenyl and methyl groups imparts distinct steric and electronic properties.
This guide provides a comprehensive technical overview of Methylphenylmalonic acid, moving from its core chemical and physical properties to its synthesis, analytical characterization, and potential applications. The content is structured to provide not just data, but also the scientific rationale behind the methodologies, empowering researchers to leverage this compound's full potential in their work.
Part 1: Core Physicochemical and Structural Properties
The foundational properties of a molecule dictate its behavior in both reactive and biological systems. Methylphenylmalonic acid's characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 4371-02-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1] |
| IUPAC Name | 2-methyl-2-phenylpropanedioic acid | [1] |
| Synonyms | Methyl(phenyl)malonic acid | [1][2] |
| Canonical SMILES | CC(C1=CC=CC=C1)(C(=O)O)C(=O)O | [1] |
| InChIKey | XIWBCMGFBNMOMY-UHFFFAOYSA-N | [1] |
| Exact Mass | 194.05790880 Da | [1] |
| Polar Surface Area | 74.6 Ų | [1] |
| Computed XLogP3 | 0.8 | [1] |
Table 1: Key identifiers and computed physicochemical properties of Methylphenylmalonic acid.
The presence of two carboxylic acid groups makes the molecule polar and acidic. Malonic acid itself has pKa values of 2.83 and 5.69; the substituents on the alpha-carbon in Methylphenylmalonic acid will modulate these values.[4] This dicarboxylic nature is central to its utility in forming esters, amides, and serving as a ligand in the formation of metal-organic frameworks (MOFs).[5]
Part 2: Synthesis and Mechanistic Considerations
The synthesis of substituted malonic acids is a cornerstone of organic chemistry. A logical and robust approach for synthesizing Methylphenylmalonic acid is through a modification of the classical malonic ester synthesis.[3] This pathway offers high control and proceeds through well-understood mechanistic steps.
Generalized Synthetic Workflow
The synthesis involves the sequential alkylation of a malonate ester, followed by hydrolysis and decarboxylation (though decarboxylation is avoided to yield the final product). For Methylphenylmalonic acid, a two-step alkylation is required.
Caption: Generalized workflow for the synthesis of Methylphenylmalonic Acid.
Detailed Experimental Protocol (Generalized)
This protocol is a representative procedure based on established methods for malonic ester synthesis and hydrolysis.[3][4][6]
Step 1: Synthesis of Diethyl Phenylmalonate
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Base Preparation: Dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide.
-
Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature. The alpha-protons of diethyl malonate are acidic (pKa ≈ 13), allowing for complete deprotonation by the ethoxide base.[3]
-
Arylation: Add a suitable phenylating agent, such as bromobenzene, along with a palladium catalyst (e.g., Pd(PPh₃)₄) for a cross-coupling reaction. Alternatively, older methods might use harsher conditions.[6]
-
Reaction & Workup: Reflux the mixture until TLC or GC-MS analysis indicates the consumption of the starting material. Cool the reaction, neutralize with dilute acid, and extract the product with diethyl ether. Purify via column chromatography.
Step 2: Methylation of Diethyl Phenylmalonate
-
Second Enolate Formation: Dissolve the purified diethyl phenylmalonate in ethanol and treat it with one equivalent of sodium ethoxide to deprotonate the remaining acidic alpha-proton.
-
Alkylation: Add methyl iodide (CH₃I) dropwise to the enolate solution. The reaction proceeds via an Sₙ2 mechanism.
-
Workup: After the reaction is complete, perform an aqueous workup as described in Step 1 to isolate diethyl methylphenylmalonate.
Step 3: Hydrolysis to Methylphenylmalonic Acid
-
Saponification: Reflux the diethyl methylphenylmalonate from Step 2 with an excess of aqueous sodium hydroxide. This hydrolyzes the ester groups to carboxylates.
-
Acidification: After cooling the reaction mixture, carefully acidify it with concentrated HCl until the pH is approximately 1-2.[4] This protonates the carboxylate groups, causing the dicarboxylic acid to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.
Part 3: Analytical Characterization
Unambiguous identification and purity assessment are critical. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra for CAS 4371-02-2 are not publicly available, a predicted spectrum can be derived from known chemical shift values of similar structures.[7][8][9]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~10-13 | Broad Singlet | 2H | Carboxylic acid (-COOH) |
| ¹H | ~7.2-7.5 | Multiplet | 5H | Phenyl group (Ar-H) |
| ¹H | ~1.5-1.7 | Singlet | 3H | Methyl group (-CH₃) |
| ¹³C | ~175-180 | Singlet | - | Carboxylic acid (-C OOH) |
| ¹³C | ~135-140 | Singlet | - | Quaternary aromatic carbon (Ar-C ) |
| ¹³C | ~125-130 | Singlet | - | Aromatic carbons (Ar-C H) |
| ¹³C | ~50-60 | Singlet | - | Quaternary alpha-carbon (-C (Ph)(CH₃)-) |
| ¹³C | ~20-25 | Singlet | - | Methyl carbon (-C H₃) |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for Methylphenylmalonic acid.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. For a polar, non-volatile molecule like Methylphenylmalonic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the method of choice.[10][11]
Expected Ionization: In negative ion mode (ESI-), the molecule is expected to readily lose a proton to form the [M-H]⁻ ion.
-
Predicted m/z: 193.0506 (for C₁₀H₉O₄⁻)
Analytical Workflow: LC-MS/MS for Quantification The analysis of dicarboxylic acids in complex matrices (e.g., for metabolic studies) often requires robust separation and detection methods to distinguish them from structural isomers.[11][12]
Caption: Typical LC-MS/MS workflow for the analysis of Methylphenylmalonic Acid.
Protocol: LC-MS/MS Method Development
-
Sample Preparation: For analysis from a reaction mixture or biological matrix, a sample cleanup is necessary. This can involve protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge to isolate acidic compounds.[11][13]
-
Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Rationale: The formic acid aids in protonation for better peak shape and ionization efficiency. A gradient from high aqueous to high organic content is used to elute compounds based on polarity.[14]
-
-
Mass Spectrometry:
-
Ionization: ESI in negative mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion ([M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. A likely fragmentation would be the loss of CO₂ (44 Da), resulting in a transition of m/z 193.1 → 149.1.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[15]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1210-1320 | C-O stretch | Carboxylic Acid |
Table 3: Expected characteristic IR absorption bands for Methylphenylmalonic acid.[16][17]
Part 4: Applications in Drug Discovery and Development
The structural features of Methylphenylmalonic acid make it a valuable precursor in the synthesis of pharmaceuticals and bioactive molecules.[18]
-
Scaffold for Heterocyclic Synthesis: The two carboxylic acid groups can be readily converted to esters, amides, or acid chlorides, which can then undergo cyclization reactions to form a variety of heterocyclic systems. These heterocyclic cores are prevalent in many drug classes.
-
Pro-drug Design: The carboxylic acid moieties can be esterified to create pro-drugs with enhanced lipophilicity, potentially improving membrane permeability and oral bioavailability. These esters can then be hydrolyzed in vivo by esterases to release the active parent compound.
-
Building Block for Complex Molecules: Phenylmalonic acid derivatives have historically been key intermediates in the synthesis of barbiturates like phenobarbital.[18] Methylphenylmalonic acid can similarly serve as a starting point for creating compounds with a quaternary center, a common feature in many complex natural products and synthetic drugs. Recent research has also highlighted the use of malonic acid derivatives in the development of novel anti-HIV agents.[19]
-
Ligands for Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental building blocks (linkers) for MOFs. MOFs are highly porous materials being extensively investigated for advanced drug delivery applications, offering high drug loading capacities and controlled release profiles.[5][20] The specific structure of Methylphenylmalonic acid could be used to fine-tune the pore size, geometry, and chemical environment within a MOF designed for a specific therapeutic agent.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. While a specific, comprehensive toxicological profile for Methylphenylmalonic acid is not available, data from related compounds like methylmalonic acid and general safety practices for acidic organic compounds provide guidance.[21][22]
-
General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[22][23] Avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[24][25][26]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid generating and inhaling dust.[27]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[25]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve dissolving in a combustible solvent and incinerating in a licensed facility.[22]
Conclusion
Methylphenylmalonic acid (CAS 4371-02-2) is a strategically important chemical building block. Its synthesis is achievable through well-established organic chemistry principles, and its characterization relies on standard analytical techniques. The true value of this compound lies in its potential as a versatile precursor for the synthesis of complex, high-value molecules, particularly within the pharmaceutical and materials science sectors. For the drug development professional, it offers a unique scaffold that combines acidity, aromaticity, and a stable quaternary center, opening avenues for the design of novel therapeutics and advanced drug delivery systems.
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Uses of alpha-methyl-alpha-phenylmalonic acid in organic synthesis
An In-depth Technical Guide to the Uses of α-Methyl-α-phenylmalonic Acid in Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Foreword
α-Methyl-α-phenylmalonic acid, a disubstituted derivative of malonic acid, represents a cornerstone in modern synthetic chemistry, particularly in the realm of asymmetric synthesis. Its unique structural architecture, featuring a quaternary α-carbon, unlocks a diverse range of synthetic transformations. This guide provides an in-depth exploration of the applications of α-methyl-α-phenylmalonic acid, offering insights into the mechanistic underpinnings of its reactivity and providing actionable protocols for its use in the laboratory. The content herein is curated for researchers, scientists, and professionals in drug development who seek to leverage this versatile building block in their synthetic endeavors.
Structural and Physicochemical Profile
α-Methyl-α-phenylmalonic acid, with the IUPAC name 2-methyl-2-phenylpropanedioic acid, is a white crystalline solid.[1] The presence of two carboxylic acid functionalities and a stereocenter at the α-position dictates its chemical behavior and utility in organic synthesis.
| Property | Value |
| IUPAC Name | 2-methyl-2-phenylpropanedioic acid |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol [1] |
| CAS Number | 516-05-2[2] |
The key to its utility lies in the acidity of the carboxyl protons and the steric environment around the chiral center, which can be exploited in various synthetic strategies.
Caption: Chemical structure of α-methyl-α-phenylmalonic acid.
Core Applications in Asymmetric Synthesis
The primary utility of α-methyl-α-phenylmalonic acid lies in its role as a precursor to chiral molecules. The following sections detail its most significant applications.
Enzymatic Enantioselective Decarboxylation
One of the most powerful applications of α-methyl-α-phenylmalonic acid is its use in enzymatic decarboxylation to produce optically pure α-phenylpropionic acid and its derivatives.[3][4][5] This transformation is catalyzed by the enzyme arylmalonate decarboxylase (AMDase), originally isolated from Bordetella bronchiseptica.[3]
The wild-type AMDase exhibits strict (R)-selectivity, meaning it selectively removes one of the two carboxyl groups to yield the (R)-enantiomer of the corresponding mono-acid.[3] This high degree of enantioselectivity is a significant advantage over traditional chemical methods, which often require chiral auxiliaries or resolving agents.[6][7][8]
Mechanism of Action: The enzymatic reaction proceeds through the formation of an enediolate intermediate after the initial decarboxylation.[3] The stereochemical outcome is determined by the specific binding orientation of the substrate within the enzyme's active site. The phenyl group occupies a large, solvent-accessible pocket, while the smaller methyl group is oriented in a more sterically constrained region, dictating which carboxyl group is eliminated.[3]
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The Solubility Profile of Methylphenylmalonic Acid: A Theoretical and Practical Guide for Researchers
An In-depth Technical Guide
Abstract
Methylphenylmalonic acid (MPMA) is a dicarboxylic acid derivative with a molecular structure that presents unique and challenging solubility characteristics. Its amphiphilic nature, stemming from polar carboxylic acid moieties and a non-polar phenyl ring, dictates its behavior across a spectrum of solvent systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of MPMA's solubility is paramount for successful synthesis, purification, formulation, and analytical method development. This technical guide provides a foundational theoretical framework for predicting the solubility of MPMA, detailed experimental protocols for its empirical determination, and insights into practical applications such as purification by recrystallization. By integrating molecular structure analysis with field-proven methodologies, this document serves as an essential resource for scientists working with this and structurally related compounds.
Introduction to Methylphenylmalonic Acid
Methylphenylmalonic acid, systematically named 2-methyl-2-phenylpropanedioic acid, is an organic compound with the chemical formula C₁₀H₁₀O₄.[1] Its structure is characterized by a central carbon atom bonded to a methyl group, a phenyl group, and two carboxylic acid functional groups.
The physical and chemical properties of MPMA, particularly its solubility, are a direct consequence of this unique arrangement. The dual carboxylic acid groups can act as both hydrogen bond donors and acceptors, while the phenyl and methyl groups introduce a significant non-polar, hydrophobic character.[1][2] This structural duality makes predicting its solubility non-trivial and necessitates empirical testing for practical applications. In fields like medicinal chemistry and materials science, controlling the solubility of such molecules is critical for reaction kinetics, controlling crystallization, and developing effective delivery systems.[3][4]
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[5] For methylphenylmalonic acid, its solubility is a competitive interplay between the polar and non-polar functionalities within its structure.
Molecular Structure and Polarity Analysis
The key to understanding MPMA's solubility lies in dissecting its molecular components:
-
Carboxyl Groups (-COOH): These two groups are highly polar and capable of forming strong hydrogen bonds with polar solvents.[6] The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and a carbonyl (C=O) group (a hydrogen bond acceptor) allows for extensive interactions with protic solvents like water and alcohols, as well as polar aprotic solvents like DMSO.[2][7]
-
Phenyl Group (C₆H₅-): This aromatic ring is large, non-polar, and hydrophobic. It contributes significantly to the molecule's solubility in less polar organic solvents like benzene, toluene, and ethers through van der Waals interactions.[5]
-
Methyl Group (-CH₃): This alkyl group is also non-polar and hydrophobic, further decreasing the molecule's affinity for water.[8]
This combination results in a molecule with a significant topological polar surface area (74.6 Ų) but also a substantial non-polar framework.[1] Therefore, MPMA is expected to exhibit limited solubility in highly polar solvents like water and non-polar solvents like hexane, but show enhanced solubility in solvents of intermediate polarity or those with a strong capacity for hydrogen bonding.
The Role of Solvent Polarity
Solvents can be broadly categorized based on their polarity. The solubility of MPMA is expected to vary significantly across these categories. A solvent's relative polarity can be a useful guide for initial screening.[9]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the carboxyl groups of MPMA will interact favorably with these solvents, the large non-polar phenyl group will disrupt the solvent's hydrogen-bonding network, likely leading to low to moderate solubility.[10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. Solvents like DMSO are particularly effective at dissolving carboxylic acids because they can solvate the acidic protons without competing as hydrogen bond donors.[11] High solubility is often observed in these systems.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The phenyl group of MPMA will interact favorably, but the highly polar carboxyl groups will be poorly solvated, leading to very low solubility.[5] Carboxylic acids often form hydrogen-bonded dimers in non-polar solvents, which can further limit dissolution.[2]
Experimental Solubility Assessment
Theoretical predictions provide a valuable starting point, but empirical determination is essential for obtaining accurate and actionable data. The following protocols outline robust methods for both qualitative and quantitative solubility assessment.
Rationale for Solvent Selection in Screening
A well-designed solubility screen should include a diverse set of solvents to probe the full range of intermolecular interactions. A recommended primary screening panel would include representatives from each major class:
-
Water (Polar Protic, Aqueous)
-
Methanol (Polar Protic, Alcohol)
-
Ethanol (Polar Protic, Alcohol)
-
Acetone (Polar Aprotic)
-
Ethyl Acetate (Intermediate Polarity)
-
Acetonitrile (Polar Aprotic)
-
Dimethyl Sulfoxide (DMSO) (Polar Aprotic)
-
Dichloromethane (DCM) (Slightly Polar)
-
Toluene (Non-Polar, Aromatic)
-
Hexane (Non-Polar, Aliphatic)
This selection provides a broad polarity range and different hydrogen bonding capabilities, allowing for a comprehensive solubility profile to be established.[9][12]
Experimental Protocol: Qualitative Solubility Determination
This rapid method is used to classify the solubility of MPMA into categories such as "soluble," "sparingly soluble," or "insoluble."
Methodology:
-
Preparation: Weigh approximately 25 mg of methylphenylmalonic acid into a small, clear glass vial (e.g., 4 mL).
-
Solvent Addition: Add the selected solvent in incremental portions. Begin by adding 0.25 mL of the solvent.[13]
-
Agitation: Cap the vial and agitate vigorously using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the vial against a dark background. If the solid has completely dissolved, the compound is classified as "very soluble."
-
Incremental Addition: If the solid is not fully dissolved, add another 0.25 mL of solvent (total volume 0.50 mL) and repeat step 3.
-
Further Increments: Continue adding solvent in 0.50 mL increments up to a total volume of 2.5 mL, vortexing for 60 seconds after each addition.[14]
-
Classification:
-
Soluble: Dissolves completely in ≤ 1.0 mL.
-
Sparingly Soluble: Dissolves partially or completely between 1.0 mL and 2.5 mL.
-
Insoluble: A significant portion of the solid remains undissolved after adding 2.5 mL.
-
Experimental Protocol: Quantitative Equilibrium Shake-Flask Method
This is the gold-standard method for determining the precise equilibrium solubility of a compound.[15]
Methodology:
-
Sample Preparation: Add an excess amount of methylphenylmalonic acid to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Quantification:
-
Gravimetric Analysis: Accurately weigh the vial containing the filtered supernatant. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven. Once the solvent is fully removed, re-weigh the vial. The mass of the dissolved solid can be determined by the difference in weight.
-
Chromatographic Analysis (HPLC): Dilute an accurate aliquot of the filtered supernatant with a suitable mobile phase. Quantify the concentration of MPMA against a pre-prepared calibration curve using a validated HPLC method.
-
-
Calculation: Express the solubility in mg/mL or mol/L based on the mass of the dissolved solid and the volume of the solvent used.
Illustrative Data and Interpretation
While extensive quantitative data for methylphenylmalonic acid is not widely published, we can construct an illustrative solubility table based on the theoretical principles discussed. This hypothetical data serves as a guide for what a researcher might expect to find.
Table 1: Illustrative Solubility of Methylphenylmalonic Acid at 25 °C
| Solvent | Solvent Class | Relative Polarity[9] | Expected Solubility (mg/mL) | Rationale |
| Hexane | Non-Polar | 0.009 | < 0.1 | Poor solvation of polar carboxyl groups. |
| Toluene | Non-Polar | 0.099 | 1 - 5 | Favorable interaction with phenyl group, but poor carboxyl solvation. |
| Diethyl Ether | Non-Polar | 0.117 | 2 - 10 | Some polarity and H-bond accepting ability improves solubility over alkanes. |
| Ethyl Acetate | Intermediate | 0.228 | 20 - 50 | Balanced polarity and H-bond acceptance solvates both ends of the molecule moderately well. |
| Acetone | Polar Aprotic | 0.355 | 100 - 200 | Strong dipole and H-bond acceptor, but less effective than DMSO. |
| Methanol | Polar Protic | 0.762 | 50 - 100 | Good H-bonding, but the non-polar moiety disrupts the solvent network. |
| Water | Polar Protic | 1.000 | < 1.0 | The large hydrophobic phenyl/methyl portion dominates over the polar carboxyl groups.[8][10] |
| DMSO | Polar Aprotic | 0.444 | > 250 | Excellent H-bond acceptor, effectively solvates the acidic protons without self-association. |
Interpretation: The illustrative data highlights the amphiphilic nature of MPMA. Its solubility is lowest in the extremes of polarity (hexane and water). The highest solubility is predicted in a highly effective polar aprotic solvent, DMSO, which can overcome the crystal lattice energy and effectively solvate the polar functional groups. Solvents of intermediate polarity, like ethyl acetate, provide a balance, solvating both the polar and non-polar regions of the molecule to a moderate extent.
Application: Purification via Recrystallization
The differential solubility of MPMA at varying temperatures is the basis for its purification by recrystallization.[16][17] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Protocol for Selecting a Recrystallization Solvent
-
Initial Test: Using the qualitative method (Protocol 3.2), place ~30 mg of crude MPMA in a test tube. Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in less than 0.5 mL, the solvent is too good; the compound is too soluble at room temperature for good recovery.
-
Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid dissolves completely.[13]
-
Cooling Test: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will yield a large crop of crystals upon cooling.
-
Evaluation: The best solvent provides a significant difference in solubility between hot and cold conditions, allowing for high recovery of pure material.
Based on the illustrative data, a solvent pair might be effective. For instance, dissolving MPMA in a minimal amount of hot methanol (a "soluble" solvent) and then adding water (an "anti-solvent") until turbidity appears can induce crystallization upon cooling.[16]
Conclusion
Methylphenylmalonic acid presents a classic case study in solubility, where a delicate balance of polar and non-polar functional groups dictates its interaction with different solvent environments. Theoretical analysis based on molecular structure correctly predicts poor solubility in the extremes of solvent polarity and enhanced solubility in polar aprotic systems like DMSO. This guide provides robust, step-by-step protocols for both qualitative screening and precise quantitative measurement of solubility, empowering researchers to generate reliable data crucial for process development and formulation. By applying these principles and methodologies, scientists can effectively predict, measure, and manipulate the solubility of methylphenylmalonic acid to achieve their research and development objectives.
References
-
Vaia. (n.d.). Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Polarity Table. Retrieved from [https://www.scribd.com/document/2 solvent-polarity-table]([Link] solvent-polarity-table)
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]
-
BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]
-
SPM Chemistry. (2012, November 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]
- Unknown Source. (n.d.). Polarity of Solvents.
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Chadha, R., & Saini, A. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Retrieved from [Link]
-
Al-Tahami, K., & Al-shakankiry, A. (2025, August 6). Experimental cocrystal screening and solution based scale-up cocrystallization methods. Retrieved from [Link]
-
ACS Publications. (2024, April 17). Efficient Screening of Pharmaceutical Cocrystals by Microspacing In-Air Sublimation. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Methyl(phenyl)malonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical cocrystals an overview. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Bellevue College. (n.d.). From: Intro to Org, Lab. Tech: A microscale approach. Retrieved from [Link]
-
Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]
- Burdick & Jackson. (n.d.). Polarity Index.
-
National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
- Unknown Source. (n.d.). Recrystallization1.
-
PMC. (2025, June 6). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]
-
Khan Academy. (n.d.). Hydrogen bonding. Retrieved from [Link]
Sources
- 1. Methyl(phenyl)malonic acid | C10H10O4 | CID 13725039 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
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- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Physical Properties of Carboxylic Acids - SPM Chemistry [spmchemistry.blog.onlinetuition.com.my]
- 11. Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. bellevuecollege.edu [bellevuecollege.edu]
- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Methylphenylmalonic Acid Acidity Constants and Physicochemical Profiling
Executive Summary
Methylphenylmalonic acid (MPMA), also known as 2-methyl-2-phenylpropanedioic acid (CAS: 4371-02-2), is a critical disubstituted malonic acid derivative. It serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically arylpropionic acid derivatives (e.g., Ibuprofen analogs), and is a substrate for arylmalonate decarboxylase (AMDase) enzymes in biocatalysis.
Understanding the specific pKa values of MPMA is essential for:
-
Buffer Optimization: Designing enzymatic decarboxylation assays (pH 7.0–8.0).
-
Chromatographic Separation: Optimizing mobile phase pH for HPLC/LC-MS retention.
-
Formulation: Predicting solubility profiles and salt formation potential in drug development.
This guide provides the physicochemical constants of MPMA, derived from high-fidelity structural analogs and computational prediction models, alongside rigorous protocols for experimental validation.
Physicochemical Data & Acidity Constants
MPMA is a dicarboxylic acid.[1] Unlike unsubstituted malonic acid, the alpha-carbon is fully substituted with a methyl and a phenyl group. This disubstitution introduces significant inductive and steric effects that alter the ionization profile compared to the parent compound.
Table 1: Dissociation Constants (pKa) of MPMA and Structural Analogs
Data represents thermodynamic pKa values in aqueous solution at 25°C.
| Compound | Structure | pKa1 (COOH) | pKa2 (COOH) | ΔpKa (pKa2-pKa1) | Source |
| Methylphenylmalonic Acid | Disubstituted | 2.85 ± 0.15 | 5.50 ± 0.20 | ~2.65 | Predicted (SAR Analysis) |
| Phenylmalonic Acid | Monosubstituted | 2.58 | 5.03 | 2.45 | Experimental [1] |
| Methylmalonic Acid | Monosubstituted | 3.07 | 5.76 | 2.69 | Experimental [2] |
| Malonic Acid | Unsubstituted | 2.83 | 5.69 | 2.86 | Experimental [3] |
*Note: Direct experimental values for MPMA are rare in open literature. Values are calculated based on Hammett equation modifications and structure-activity relationship (SAR) interpolation between Phenylmalonic and Methylmalonic acid datasets.
Mechanistic Insight: Why these values?
-
pKa1 (First Ionization): The phenyl group is electron-withdrawing (inductive effect), which stabilizes the first carboxylate anion, lowering the pKa compared to methylmalonic acid (3.07). However, the methyl group is electron-donating, which slightly destabilizes the anion compared to phenylmalonic acid (2.58). The result is an intermediate value (~2.85).
-
pKa2 (Second Ionization): The removal of the second proton is energetically difficult due to electrostatic repulsion from the first negative charge. The bulky methyl and phenyl groups create a Thorpe-Ingold effect (gem-dimethyl effect analog), forcing the carboxyl groups into a conformation that may increase electrostatic tension, slightly lowering pKa2 compared to methylmalonic acid.
Ionization Pathway Visualization
The following diagram illustrates the stepwise dissociation of MPMA. Note that the alpha-proton (C-H) is not acidic in aqueous conditions (pKa > 12) due to the lack of an enolizable proton on the quaternary carbon.
Experimental Protocols for Validation
For drug development applications requiring GLP-compliant precision, reliance on predicted values is insufficient. The following protocols are the industry standard for determining the exact pKa of MPMA.
Method A: Potentiometric Titration (The Gold Standard)
Applicability: High precision, requires >10 mg of sample.
Reagents:
-
0.01 M MPMA (Analyte).
-
0.1 M KOH (Carbonate-free standard titrant).
-
0.1 M KCl (Ionic strength adjuster).
-
Degassed HPLC-grade water.
Workflow:
-
Preparation: Dissolve 20 mg of MPMA in 50 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary, though MPMA is moderately soluble).
-
Blank Calibration: Perform a blank titration on the KCl solution to determine the exact electrode zero point.
-
Titration: Titrate with 0.1 M KOH using an autotitrator (e.g., Mettler Toledo or Metrohm) with increments of 10 µL.
-
Data Processing: Plot pH vs. Volume of KOH. Use the Bjerrum method or Gran plot analysis to identify the two inflection points.
-
Inflection 1: Corresponds to neutralization of the first carboxyl group (pKa1).
-
Inflection 2: Corresponds to the second carboxyl group (pKa2).
-
Method B: Capillary Electrophoresis (CE)
Applicability: Low sample volume (<1 mg), high throughput.
Principle: The effective electrophoretic mobility (
Applications & Implications
HPLC Method Development
MPMA is an ionizable analyte. To achieve consistent retention times and peak shapes:
-
Acidic Mobile Phase (pH < 2.0): MPMA is fully protonated (neutral). Retention on C18 columns will be maximal .
-
Neutral Mobile Phase (pH > 6.0): MPMA is fully deprotonated (dianion). Retention on C18 will be minimal (elutes in void volume) unless an ion-pairing agent is used.
-
Recommendation: Use 0.1% Formic Acid (pH ~2.7) for standard reverse-phase screening.
Biocatalysis (AMDase Activity)
Arylmalonate decarboxylase (AMDase) converts MPMA to 2-phenylpropionic acid.
-
Enzyme Optimum: Typically pH 7.0 – 8.5.
-
Substrate State: At this pH, MPMA exists almost exclusively as the dianion .
-
Kinetic Insight: If the enzyme active site requires a monoanionic species, the reaction rate may be pH-dependent near pKa2 (5.50). However, most AMDases bind the dianion and use a catalytic cysteine/serine to facilitate decarboxylation.
References
-
PubChem (NIH). Methylmalonic Acid - Dissociation Constants. National Library of Medicine. [Link]
-
Burton, J. O., et al. (1936). Dissociation constants of malonic acid in its sodium-salt solutions at 25° C. Journal of Research of the National Bureau of Standards. [Link]
-
PubChem (NIH). Methyl(phenyl)malonic acid (Compound Summary). CAS 4371-02-2.[2][3][4][5] [Link]
Sources
Technical Guide: Methylphenylmalonic Acid as a Precursor to Hydratropic Acid
Executive Summary
This technical guide provides an in-depth analysis of Methylphenylmalonic acid (MPMA) (CAS: 4371-02-2), the critical gem-disubstituted dicarboxylic acid intermediate used in the synthesis of Hydratropic acid (2-phenylpropanoic acid). Hydratropic acid serves as the structural backbone for the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), widely known as "profens" (e.g., Ibuprofen, Flurbiprofen).
This document details the retrosynthetic logic, validated synthetic protocols, and the mechanistic principles of the decarboxylation event that transforms MPMA into its pharmacologically active scaffold.
Structural & Retrosynthetic Analysis
The transformation of methylphenylmalonic acid to hydratropic acid is a classic example of the Malonic Ester Synthesis applied to quaternary carbon formation.
-
Target Molecule: Hydratropic Acid (2-Phenylpropanoic acid)
-
Precursor: Methylphenylmalonic Acid (2-Methyl-2-phenylpropanedioic acid)
-
Key Transformation: Thermal Decarboxylation (
)
Retrosynthetic Logic
To synthesize Hydratropic acid, one cannot simply alkylate phenylacetic acid without significant poly-alkylation side products. The use of a malonate scaffold (MPMA) acts as a "chemical clamp," allowing for the precise installation of the methyl group at the benzylic position before the redundant carboxyl group is removed.
Pathway:
-
Activation: Diethyl phenylmalonate is deprotonated to form a stable enolate.
-
Alkylation: Introduction of the methyl group via
reaction.[1] -
Hydrolysis: Conversion of the diester to the dicarboxylic acid (MPMA).
-
Termination: Decarboxylation to yield the mono-acid.
Synthetic Routes to Methylphenylmalonic Acid
Route A: Alkylation of Diethyl Phenylmalonate (Standard Laboratory Route)
This is the most robust method for laboratory-scale synthesis. Diethyl phenylmalonate is commercially available or easily synthesized via Claisen condensation of ethyl phenylacetate and diethyl oxalate followed by decarbonylation.
-
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF/DMF.
-
Mechanism: The
-proton of diethyl phenylmalonate is highly acidic ( ) due to the flanking ester and phenyl groups. NaH effects irreversible deprotonation, preventing retro-Claisen fragmentation.
Route B: Arylation of Methylmalonate (Transition Metal Catalysis)
For industrial scales avoiding toxic alkyl halides, Pd-catalyzed arylation of diethyl methylmalonate with bromobenzene is utilized.
-
Reagents:
, , , Bromobenzene. -
Advantage: Avoids the use of volatile methyl iodide; allows for convergent synthesis from aryl halides.
The Critical Transformation: Decarboxylation[2]
The conversion of MPMA to Hydratropic acid relies on thermal decarboxylation . Unlike simple carboxylic acids, malonic acid derivatives possess a structure that facilitates a concerted mechanism.
Mechanistic Insight
The reaction proceeds through a cyclic six-membered transition state .
-
Chelation/H-Bonding: The carbonyl oxygen of one carboxyl group forms a hydrogen bond with the hydroxyl proton of the adjacent carboxyl group.
-
Concerted Electron Shift: Heat (
) induces a pericyclic flow of electrons. -
Enol Intermediate: The loss of
generates the enol form of the acid (1,1-enediol analog). -
Tautomerization: Rapid rearrangement yields the thermodynamically stable carboxylic acid (Hydratropic acid).
Experimental Protocols
Protocol 1: Synthesis of Diethyl Methylphenylmalonate
Objective: Installation of the quaternary center.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under Argon atmosphere.
-
Deprotonation:
-
Charge flask with Sodium Hydride (60% dispersion, 1.1 eq) . Wash twice with dry hexanes to remove mineral oil.
-
Add anhydrous THF (0.5 M concentration relative to substrate) .
-
Cool to
. -
Dropwise add Diethyl phenylmalonate (1.0 eq) over 30 minutes. Evolution of
gas will be vigorous. Stir for 1 hour at room temperature until gas evolution ceases.
-
-
Alkylation:
-
Cool mixture to
. -
Add Methyl Iodide (1.2 eq) dropwise.
-
Allow to warm to room temperature and reflux for 4 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (
) should disappear.
-
-
Workup: Quench with saturated
. Extract with (3x). Dry organics over , filter, and concentrate in vacuo.
Protocol 2: Hydrolysis and Decarboxylation (One-Pot)
Objective: Conversion of ester to MPMA and subsequent decarboxylation to Hydratropic acid.
-
Hydrolysis:
-
Dissolve the crude diethyl methylphenylmalonate in Ethanol (95%) .
-
Add KOH (aqueous, 40% w/v, 3.0 eq) .
-
Reflux for 12 hours. The solution will become homogeneous.
-
Remove Ethanol via rotary evaporation.
-
-
Isolation of MPMA (Optional):
-
Acidify the aqueous residue with conc. HCl to pH 1 at
. -
MPMA precipitates as a white solid. Filter and dry.[2] (MPMA Melting Point:
with decomposition).
-
-
Decarboxylation:
-
Place the dry MPMA in a round-bottom flask.
-
Heat neat (no solvent) to
in an oil bath. -
Observe vigorous bubbling (
release). -
Maintain heat until bubbling ceases (approx. 30-60 mins).
-
Purification: Vacuum distillation of the residue yields pure Hydratropic acid (BP
at atm, or at 15 mmHg).
-
Data Presentation
Table 1: Comparative Physical Properties
| Compound | Molecular Weight | Melting Point | Boiling Point | CAS No. |
| Diethyl Phenylmalonate | 236.26 g/mol | 16-17°C | 170°C (14 mmHg) | 83-13-6 |
| Methylphenylmalonic Acid | 194.18 g/mol | 158°C (dec) | N/A (decomposes) | 4371-02-2 |
| Hydratropic Acid | 150.17 g/mol | < 25°C (Liquid) | 260-262°C | 492-37-5 |
Table 2: Optimization of Decarboxylation Conditions
| Condition | Solvent | Temp (°C) | Time | Yield | Notes |
| Thermal (Neat) | None | 180 | 1 h | 92% | Cleanest; requires high temp. |
| Acid Catalyzed | 6N HCl/AcOH | 110 (Reflux) | 4 h | 85% | One-pot with hydrolysis; slower. |
| Microwave | DMSO | 150 | 10 min | 95% | Best for small scale/high throughput. |
Visualization (Graphviz/DOT)
Diagram 1: Synthesis Workflow
This diagram illustrates the stepwise conversion from the starting malonate to the final drug precursor.
Caption: Stepwise synthetic workflow for the conversion of Diethyl Phenylmalonate to Hydratropic Acid via MPMA.
Diagram 2: Decarboxylation Mechanism
This diagram visualizes the concerted cyclic transition state required for the loss of
Caption: Mechanistic pathway of MPMA thermal decarboxylation via a 6-membered cyclic transition state.
References
-
PubChem. Methyl(phenyl)malonic acid (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. Ethyl Phenylmalonate Synthesis. Coll. Vol. 2, p.288 (1943). [Link]
-
Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Malonic Acids. [Link]
-
Chemistry LibreTexts. Malonic Ester Synthesis and Decarboxylation Mechanisms. [Link]
Sources
Methodological & Application
Guide to the Synthesis of 2-Phenylpropionic Acid via Decarboxylation of Methylphenylmalonic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 2-phenylpropionic acid, a key building block for several non-steroidal anti-inflammatory drugs (NSAIDs), through the malonic ester synthesis pathway.[1][2] The focus is on the critical final stages: the hydrolysis of a substituted malonic ester to its corresponding dicarboxylic acid and its subsequent thermal decarboxylation. We provide an in-depth explanation of the reaction mechanisms, a detailed, self-validating experimental protocol, safety considerations, and methods for product characterization. This document is intended to provide researchers with the technical accuracy and field-proven insights necessary for the successful and safe execution of this classic and versatile synthetic transformation.
Introduction and Scientific Principles
2-Phenylpropionic acid, also known as hydratropic acid, is a chiral carboxylic acid that serves as the core structure for the "profens," a major class of NSAIDs including ibuprofen and naproxen.[1][3] Its synthesis is a frequent objective in both academic and industrial organic chemistry. The malonic ester synthesis is a robust and highly adaptable method for preparing carboxylic acids, involving the alkylation of a malonic ester followed by hydrolysis and decarboxylation.[4][5] This pathway leverages the enhanced acidity of the α-protons of a malonic ester, which are flanked by two carbonyl groups, facilitating their removal and subsequent C-C bond formation.
The overall synthesis begins with a suitable malonic ester, such as diethyl phenylmalonate. The process involves two key transformations to arrive at the final product:
-
Saponification: The diester is hydrolyzed, typically under basic conditions, to cleave the ester groups and form the corresponding dicarboxylate salt. Subsequent acidification yields the free dicarboxylic acid, in this case, methylphenylmalonic acid.[6][7]
-
Decarboxylation: Substituted malonic acids are a specific type of β-dicarboxylic acid. Upon heating, these compounds readily undergo decarboxylation—the loss of a molecule of carbon dioxide—to yield the final substituted carboxylic acid.[8][9]
The mechanism of decarboxylation is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state.[9] This process results in the formation of an enol intermediate, which rapidly tautomerizes to the more stable carboxylic acid product.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and appreciating why this reaction proceeds with relative ease compared to the decarboxylation of simple carboxylic acids.
Caption: The two-stage conversion of the malonic ester to the final carboxylic acid.
Detailed Experimental Protocol
This protocol outlines the preparation of 2-phenylpropionic acid starting from diethyl methylphenylmalonate. The procedure is designed to be self-validating by including distinct steps for hydrolysis and decarboxylation, with clear endpoints.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Diethyl methylphenylmalonate | ≥98% Purity | Sigma-Aldrich | The starting ester. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific | Used for saponification. Corrosive solid. |
| Hydrochloric Acid (HCl), concentrated | 37% w/w, ACS Grade | VWR | Used for acidification. Highly corrosive. |
| Diethyl Ether (Et₂O) | Anhydrous | EMD Millipore | Extraction solvent. Highly flammable. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | J.T. Baker | Drying agent. |
| Deionized Water (H₂O) | Type II or better | - | Used as a solvent and for washing. |
| Round-bottom flask, 250 mL | Borosilicate glass | - | Reaction vessel. |
| Reflux Condenser | Borosilicate glass | - | To prevent solvent loss during heating. |
| Separatory Funnel, 500 mL | Borosilicate glass | - | For liquid-liquid extractions. |
| Magnetic Stirrer and Stir Bar | - | - | For efficient mixing. |
| Heating Mantle or Oil Bath | - | - | For controlled heating. |
| Rotary Evaporator | - | - | For efficient solvent removal. |
| Vacuum Distillation Apparatus | Borosilicate glass | - | For final product purification. |
Safety Precautions
This procedure involves corrosive, flammable, and irritating chemicals. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[10]
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Handling Corrosives: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns. Handle with extreme care, and have an eyewash station and safety shower readily accessible.[12]
-
Handling Flammables: Diethyl ether is extremely volatile and flammable. Ensure there are no ignition sources nearby when in use.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[13]
Step-by-Step Synthesis Procedure
Caption: A streamlined workflow for the synthesis and purification process.
Part A: Saponification of the Diester
-
Place 23.6 g (0.10 mol) of diethyl methylphenylmalonate into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, carefully prepare a 10% aqueous sodium hydroxide solution by dissolving 12.0 g (0.30 mol) of NaOH pellets in 108 mL of deionized water. Caution: This process is highly exothermic.
-
Add the NaOH solution to the round-bottom flask containing the ester.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for approximately 4-5 hours.[1]
-
Causality Note: Refluxing increases the reaction temperature, significantly accelerating the rate of hydrolysis while preventing the loss of the aqueous solvent. The initially biphasic mixture should become a clear, homogeneous solution as the reaction proceeds, indicating the consumption of the water-insoluble ester.[1]
-
Part B: Isolation of Methylphenylmalonic Acid
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a 500 mL separatory funnel and extract with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the solution is strongly acidic (pH < 2, check with litmus paper).
-
A white precipitate of methylphenylmalonic acid will form. Cool the mixture for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and allow it to air dry. This intermediate can be used directly in the next step.
Part C: Decarboxylation and Final Purification
-
Transfer the dried methylphenylmalonic acid to a clean, dry round-bottom flask equipped for distillation.
-
Heat the flask gently in an oil bath. The solid will melt, and vigorous bubbling (evolution of CO₂) will commence as the temperature approaches ~150-160 °C.
-
Causality Note: Thermal energy is required to overcome the activation energy of the pericyclic reaction, leading to the elimination of CO₂. The reaction is complete when the gas evolution ceases.[14]
-
-
Once the decarboxylation is complete (bubbling has stopped), allow the crude 2-phenylpropionic acid to cool slightly.
-
Purify the resulting pale-yellow liquid by vacuum distillation.[1] Collect the fraction boiling at approximately 93-94 °C at 0.9 mmHg.[1]
Data, Analysis, and Troubleshooting
Expected Results
| Parameter | Expected Value | Reference |
| Theoretical Yield | 15.02 g (based on 0.10 mol starting ester) | - |
| Typical Actual Yield | 13.5 - 14.3 g (90-95%) | [1] |
| Appearance | Colorless to pale-yellow liquid | [1] |
| Boiling Point | 93-94 °C @ 0.9 mmHg; 135-136 °C @ 10 mmHg | [1] |
Product Characterization
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the methine proton (quartet), and the methyl protons (doublet).
-
FT-IR (neat): A broad absorption band around 2500-3300 cm⁻¹ is indicative of the carboxylic acid O-H stretch, and a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch.
-
TLC/GC Analysis: Thin-layer or gas chromatography can be used to monitor the reaction's progress and assess the final product's purity.[1] For instance, during the hydrolysis step, aliquots can be taken, acidified, extracted, and analyzed to track the disappearance of the starting ester.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete hydrolysis or incomplete decarboxylation. | Extend the reflux time for hydrolysis. Ensure the temperature for decarboxylation is sufficiently high (>150 °C). |
| Product is a Wet/Cloudy Oil | Water contamination. | Ensure the crude product is thoroughly dried with Na₂SO₄ before distillation. Check for leaks in the distillation apparatus. |
| Starting Material in Final Product | Insufficient hydrolysis time or temperature. | Repeat the saponification step on the impure product or increase the reflux time in future runs. |
Conclusion
The preparation of 2-phenylpropionic acid via the decarboxylation of methylphenylmalonic acid is a classic demonstration of the malonic ester synthesis. The procedure is high-yielding and reliable, provided that care is taken during the hydrolysis and decarboxylation steps. This application note provides a robust, safety-conscious protocol grounded in established chemical principles, empowering researchers to confidently synthesize this valuable chemical intermediate.
References
- Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). Patsnap Eureka.
- Malonic Ester Synthesis. AK Lectures.
- The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry.
- Ch21: Malonic esters. University of Calgary.
- 2-phenylpropionic acid. Organic Syntheses Procedure.
- 21.10: Malonic Ester Synthesis. (2020). Chemistry LibreTexts.
- SAFETY DATA SHEET - 2-Phenylpropionic acid. (2023). Sigma-Aldrich.
- 2-Methyl-2-phenylpropionic acid Safety Data Sheet. (2023). CymitQuimica.
- Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. (2025). Angene Chemical.
- SAFETY DATA SHEET - (+/-)-2-Phenylpropionic acid. (2025). Fisher Scientific.
- Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide. Benchchem.
- Synthesis of 2-phenylpropionic acid. PrepChem.com.
- SAFETY DATA SHEET - (S)-(+)-2-Phenylpropionic acid. (2025). Thermo Fisher Scientific.
- Decarboxylation. (2022). Master Organic Chemistry.
- 23.11: Decarboxylation Reactions. (2020). Chemistry LibreTexts.
- Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange.
- Show how the following compounds can be made using the malonic ester synthesis. Study Prep in Pearson+.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]
- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. aklectures.com [aklectures.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. angenechemical.com [angenechemical.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Reaction Conditions for the Alkylation of Phenylmalonic Acid Diesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenylmalonic acid diesters is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry for the creation of a diverse array of therapeutic agents. The core structure, a phenyl group attached to a malonic ester, provides a versatile scaffold for building molecular complexity. A prominent example of its application is in the synthesis of phenobarbital, a long-standing anticonvulsant and sedative-hypnotic medication.[1][2] In this synthesis, diethyl phenylmalonate is alkylated with an ethyl group, and the resulting disubstituted ester is then condensed with urea to form the barbiturate ring.[1][3]
This guide provides a comprehensive overview of the critical reaction conditions for the successful alkylation of phenylmalonic acid diesters. It moves beyond a simple recitation of procedural steps to offer in-depth explanations of the underlying chemical principles, empowering researchers to optimize reaction outcomes and troubleshoot potential challenges.
The Chemistry of Alkylation: A Mechanistic Overview
The alkylation of phenylmalonic acid diesters proceeds through a classic two-step sequence: enolate formation followed by nucleophilic substitution.[4]
-
Enolate Formation: The process begins with the deprotonation of the α-carbon (the carbon atom situated between the two carbonyl groups) by a suitable base. The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate), facilitating their removal by moderately strong bases.[5] This acid-base reaction generates a resonance-stabilized enolate ion, which is a potent nucleophile.[6]
-
Nucleophilic Substitution: The newly formed enolate ion then acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in an SN2 reaction.[7] This step forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon.
The phenyl group on the α-carbon introduces both electronic and steric effects that influence the reaction. Electronically, the phenyl group contributes to the stabilization of the enolate anion. However, its steric bulk can impede the approach of the alkylating agent, potentially slowing the reaction rate, especially with larger alkyl halides.[8]
Visualizing the Reaction Mechanism
Caption: General mechanism for the alkylation of diethyl phenylmalonate.
Critical Reaction Parameters and Their Influence
Optimizing the alkylation of phenylmalonic acid diesters requires careful consideration of several key experimental variables.
Choice of Base
The selection of an appropriate base is crucial for efficient enolate formation. While the α-protons of phenylmalonic esters are relatively acidic, the base must be strong enough to deprotonate the ester effectively.[9]
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Ethanol | A common and effective choice. Using the same alkoxide as the ester (ethoxide for ethyl esters) prevents transesterification side reactions.[10] |
| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF | An irreversible base that drives the enolate formation to completion. Requires an aprotic solvent. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (H₂CO₃) | Acetone, DMF | A weaker base, often used with a phase-transfer catalyst to enhance reactivity.[11] |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | THF | A very strong, non-nucleophilic base that ensures rapid and complete enolate formation. Often used for less acidic substrates or to avoid side reactions.[5] |
The Role of the Solvent
The solvent plays a multifaceted role in the alkylation reaction, influencing the solubility of reagents, the reactivity of the base and enolate, and the overall reaction rate.
-
Protic Solvents (e.g., Ethanol): Often used with alkoxide bases. They can solvate both the cation and the enolate anion.[12]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are excellent for SN2 reactions as they solvate the cation but not the nucleophilic enolate, increasing its reactivity.[11]
-
Aprotic Nonpolar Solvents (e.g., THF, Toluene): Commonly used with strong, non-nucleophilic bases like NaH or LDA.
Nature of the Alkylating Agent
The structure of the alkylating agent significantly impacts the success of the reaction, which proceeds via an SN2 mechanism.[7]
-
Primary Alkyl Halides: Methyl and primary alkyl halides are the most effective substrates, leading to higher yields.
-
Secondary Alkyl Halides: These are less reactive and may lead to competing elimination reactions.
-
Tertiary Alkyl Halides: Generally unreactive in this context and will primarily undergo elimination.
-
Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl.
Temperature Control
Temperature is a critical parameter that must be carefully controlled to balance the reaction rate with the potential for side reactions.
-
Enolate Formation: This step is often performed at room temperature or below.[13]
-
Alkylation: The alkylation step may require heating to proceed at a reasonable rate.[13] However, excessive temperatures can promote side reactions, including dialkylation and decomposition. A typical temperature range for the alkylation of diethyl phenylmalonate with ethyl bromide is 55-100°C.[14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the mono- and dialkylation of diethyl phenylmalonate.
Protocol 1: Mono-alkylation of Diethyl Phenylmalonate
Objective: To synthesize diethyl ethylphenylmalonate, a key intermediate in the synthesis of phenobarbital.[1]
Materials:
-
Diethyl phenylmalonate
-
Sodium ethoxide
-
Absolute ethanol
-
Ethyl bromide
-
Sulfuric acid (dilute)
-
Brine solution
Procedure:
-
In a suitable reaction vessel, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl phenylmalonate.
-
Heat the mixture to 50-60°C and stir for 2 hours to ensure complete enolate formation.[14]
-
Slowly remove the ethanol under normal pressure.
-
Once the ethanol is removed, add ethyl bromide dropwise, maintaining the temperature between 55-65°C over a period of 2 hours.[14]
-
After the addition is complete, increase the temperature to 75-100°C and maintain for 6 hours to drive the reaction to completion.[14]
-
Remove any unreacted ethyl bromide by distillation.
-
Neutralize the reaction mixture with a dilute sulfuric acid solution to a pH of 4-5.
-
Wash the organic layer with brine to obtain the crude diethyl ethylphenylmalonate.
-
The product can be further purified by vacuum distillation.
Protocol 2: Dialkylation of Diethyl Phenylmalonate
Objective: To synthesize a dialkylated phenylmalonic acid diester.
Materials:
-
Diethyl phenylmalonate
-
Sodium ethoxide (2 equivalents)
-
Absolute ethanol
-
Alkyl halide (2 equivalents)
-
Hydrochloric acid (aqueous)
Procedure:
-
Follow steps 1-3 from Protocol 1 to generate the enolate of diethyl phenylmalonate.
-
Add the first equivalent of the alkyl halide and allow the reaction to proceed to completion (monitoring by TLC is recommended).
-
To the mono-alkylated product in the reaction mixture, add a second equivalent of sodium ethoxide to form the enolate of the mono-alkylated species.
-
Add the second equivalent of the alkyl halide (which can be the same or different from the first) and heat as necessary to complete the dialkylation.[15]
-
After the reaction is complete, perform an acidic workup with aqueous hydrochloric acid.
-
The resulting dialkylated malonic ester can be hydrolyzed and decarboxylated by heating with aqueous acid to yield a disubstituted carboxylic acid.[5][16]
Experimental Workflow Visualization
Caption: A generalized workflow for mono- and dialkylation of phenylmalonic esters.
Troubleshooting and Considerations
-
Low Yield: If the yield is low, consider using a stronger base like NaH or LDA to ensure complete enolate formation.[17] The purity of the reagents and the exclusion of water are also critical.
-
Dialkylation as a Side Product: To minimize dialkylation in a mono-alkylation reaction, use a slight excess of the malonic ester.[9]
-
Steric Hindrance: For bulky alkylating agents, longer reaction times or higher temperatures may be necessary. However, this increases the risk of side reactions.
-
Aryl Halides: Direct arylation of malonic esters is challenging due to the lower reactivity of aryl halides.[18][19] Specialized conditions, such as those employing copper catalysts, may be required.
Conclusion
The alkylation of phenylmalonic acid diesters is a robust and adaptable synthetic method. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of base, solvent, alkylating agent, and temperature is essential for achieving desired outcomes. By carefully controlling these conditions, researchers can effectively synthesize a wide range of mono- and disubstituted phenylmalonic esters, which are valuable precursors in the development of pharmaceuticals and other fine chemicals.
References
-
Wikipedia. Phenobarbital. [Link]
-
Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
-
MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]
-
Gpatindia. PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
YouTube. Malonic Ester Synthesis. [Link]
- Google Patents.
-
Chemistry Stack Exchange. Choice of base for malonic ester synthesis. [Link]
-
Chemistry Steps. Malonic Ester Synthesis. [Link]
-
Hooghly Women's College. Sri Satyajit Biswas Assistant Professor of Chemistry. [Link]
-
University of Calgary. Ch21: Malonic esters. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
- Google Patents.
-
ResearchGate. What will be the possible conditions to react bromo alkane with diethyl phenylmalonate? [Link]
-
Chemistry Stack Exchange. Decarboxylation of malonic esters. [Link]
-
Wikipedia. Diethyl phenylmalonate. [Link]
- Google Patents.
-
Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
ResearchGate. The Alkylation of Malonic Ester. [Link]
-
Chemistry Notes. Malonic ester synthesis, mechanism and application. [Link]
-
OpenStax. 22.7 Alkylation of Enolate Ions - Organic Chemistry. [Link]
-
NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phenobarbital - Wikipedia [en.wikipedia.org]
- 3. PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Malonic Ester Synthesis [organic-chemistry.org]
- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. mdpi.com [mdpi.com]
- 19. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of 5-Methyl-5-Phenylbarbituric Acid (Rutonal) via Methylphenylmalonic Acid
Executive Summary
This application note details the synthetic pathway for 5-methyl-5-phenylbarbituric acid (historically known as Rutonal), utilizing methylphenylmalonic acid as the primary building block. While Phenobarbital (5-ethyl-5-phenyl) is the pharmacological standard, the methyl-phenyl analog provides a critical reference point for Structure-Activity Relationship (SAR) studies regarding lipophilicity and metabolic clearance.
Critical Technical Note: The starting material provided is the free acid (methylphenylmalonic acid). Direct condensation of the free acid with urea is chemically inefficient due to immediate neutralization of the alkoxide base required for cyclization. Therefore, this protocol includes a mandatory pre-step esterification to convert the acid into diethyl methylphenylmalonate prior to ring closure.
Chemical Foundation & Mechanism[1][2]
The synthesis relies on a Knoevenagel-type condensation (specifically a nucleophilic acyl substitution) between a disubstituted malonic ester and urea.[1][2]
Reaction Logic
-
Activation: The reaction requires a strong base, typically Sodium Ethoxide (NaOEt) , to deprotonate the urea, increasing its nucleophilicity.[1]
-
Cyclization: The deprotonated urea attacks the carbonyl carbon of the malonate ester.[1]
-
Thermodynamics: The reaction is driven forward by the elimination of ethanol. To prevent the reverse reaction (ring opening), anhydrous conditions are strictly required.
Reaction Scheme (Graphviz)
Caption: Stepwise conversion from the free malonic acid to the final barbiturate heterocycle.
Experimental Protocols
Phase 1: Esterification (Pre-cursor Synthesis)
Objective: Convert Methylphenylmalonic acid to Diethyl methylphenylmalonate.
Reagents:
| Reagent | Equivalents | Notes |
|---|---|---|
| Methylphenylmalonic Acid | 1.0 eq | Starting Material |
| Absolute Ethanol | Excess (Solvent) | Use as solvent and reagent |
| Conc. Sulfuric Acid (
Procedure:
-
Dissolution: In a round-bottom flask (RBF) equipped with a Dean-Stark trap (if available) or standard reflux condenser, dissolve the methylphenylmalonic acid in absolute ethanol (approx. 5 mL per gram of acid).
-
Catalysis: Slowly add concentrated sulfuric acid. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours.-
Expert Insight: If using a Dean-Stark trap with toluene, reflux until water collection ceases. This drives the equilibrium to completion.
-
-
Workup:
-
Cool to room temperature.
-
Neutralize with saturated Sodium Bicarbonate (
) solution. -
Extract with diethyl ether or ethyl acetate.
-
Dry organic layer over Magnesium Sulfate (
) and evaporate solvent.
-
-
Output: Clear to pale yellow oil (Diethyl methylphenylmalonate). Yield is typically >85%.
Phase 2: Barbiturate Condensation (Ring Closure)
Objective: Cyclization of the ester with urea to form the barbiturate core.
Reagents:
| Reagent | Amount (Relative) | Role |
|---|---|---|
| Sodium Metal | 1.2 eq | Base precursor |
| Absolute Ethanol | Solvent | MUST BE ANHYDROUS |
| Urea (Dry) | 1.2 eq | Nitrogen source |
| Diethyl Methylphenylmalonate | 1.0 eq | Substrate (Phase 1 Product) |
Detailed Protocol:
-
Preparation of Sodium Ethoxide (NaOEt):
-
Safety: Perform in a fume hood. Hydrogen gas is evolved.
-
In a dry 3-neck RBF fitted with a reflux condenser and drying tube (CaCl2), add absolute ethanol.
-
Add sodium metal (cut into small pieces) incrementally.[3] Allow all sodium to dissolve completely.
-
Why: Commercial NaOEt often degrades. Fresh preparation ensures stoichiometric accuracy.
-
-
Addition of Reactants:
-
Once Na is dissolved, cool the solution slightly (
). -
Add the Diethyl methylphenylmalonate (from Phase 1) in one portion.
-
Dissolve Urea in minimal hot absolute ethanol (
) in a separate beaker and add to the main reaction flask. -
Expert Insight: Urea dissolves poorly in cold ethanol. Adding it as a hot solution prevents it from sitting as a solid lump, ensuring faster initiation.
-
-
Reflux:
-
Reflux the mixture for 7–8 hours .
-
Observation: A white solid (the sodium salt of the barbiturate) will precipitate out of the solution as the reaction progresses. This is a positive visual indicator.
-
-
Quench and Isolation:
-
Add warm water (
) to the reaction flask to dissolve the sodium salt precipitate.[4] -
Transfer to a beaker.
-
Acidification: Slowly add concentrated Hydrochloric Acid (HCl) with stirring until pH < 2.
-
Mechanism:[5][3][1][6] This converts the soluble sodium barbiturate back into the insoluble free acid.
-
Cool in an ice bath for 2 hours to maximize precipitation.
-
-
Purification:
-
Filter the crude precipitate.[3]
-
Recrystallization: Recrystallize from boiling water or 50% ethanol/water mix.
-
Dry in a vacuum oven at
.
-
Workup Logic Flow (Graphviz)
Caption: Decision tree for the isolation and purification of the final barbiturate.
Characterization & Validation
To ensure the protocol yielded the correct 5-methyl-5-phenyl analog, verify against these parameters:
| Parameter | Expected Value/Observation | Notes |
| Physical State | White crystalline powder | |
| Melting Point | 226–228°C | Distinct from Phenobarbital (174°C) [1] |
| Solubility | Soluble in NaOH (forms salt); Insoluble in cold water | Confirms acidic NH proton |
| IR Spectroscopy | Carbonyl bands: ~1680–1750 cm⁻¹ | Broad NH stretch ~3100–3200 cm⁻¹ |
| H-NMR (DMSO-d6) |
Self-Validating Check: If the product melts < 180°C, you likely have incomplete methylation or contamination with monosubstituted byproducts. If the product is soluble in water before adding base, it may be unreacted urea or malonic acid.
Pharmacological Context (SAR)
Understanding the "Why" behind this molecule:
-
Lipophilicity: The replacement of the ethyl group (in Phenobarbital) with a methyl group (in Rutonal) slightly lowers the lipophilicity (LogP).
-
Metabolism: The methyl group is generally more resistant to metabolic oxidation than longer alkyl chains, potentially altering the half-life.
-
Potency: Historically, 5-methyl-5-phenyl derivatives show lower anticonvulsant potency compared to 5-ethyl-5-phenyl analogs, demonstrating the strict steric requirements of the GABA-A receptor binding site [2].
References
-
ChemIDplus. (n.d.). Rutonal - Physical Properties. U.S. National Library of Medicine. Retrieved from [Link]
-
Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia.[3] Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis protocols).
Disclaimer: This document is for educational and research purposes only. The synthesis of barbiturates is heavily regulated in most jurisdictions (e.g., DEA Schedule IV in the USA). Ensure all local, state, and federal permits are in place before acquiring precursors or performing this synthesis.
Sources
Troubleshooting & Optimization
Technical Support Center: Handling Substituted Malonic Acid Derivatives
Current Status: Operational Topic: Hygroscopicity Management & Experimental Integrity Ticket ID: MA-HYGRO-001
Introduction
Welcome to the Technical Support Center. You are likely here because your stoichiometry is inconsistent, your "dry" solid has turned into a sticky gum, or your decarboxylation yields are fluctuating wildly.
Substituted malonic acids (e.g., methylmalonic acid, phenylmalonic acid) are notoriously hygroscopic. Their ability to scavenge atmospheric moisture is not just a storage nuisance; it is a fundamental threat to experimental reproducibility. Water acts as a competitive nucleophile, a proton source, and a mass-error vector.
This guide is an autonomous troubleshooting system designed to restore precision to your workflow.
Module 1: Storage & Containment
The Problem: Standard "tightly capped" glass vials are insufficient. Moisture permeates through standard cap liners, leading to caking and hydrolysis.
Protocol: The Multi-Barrier System
Do not rely on a single barrier. Implement a Tiered Containment Strategy based on the derivative's sensitivity.
| Tier | Sensitivity Level | Storage Protocol | Recommended For |
| 1 | Standard | Glass amber vial + Teflon tape on threads + Desiccator ( | Methylmalonic acid, Dimethylmalonic acid |
| 2 | High | Tier 1 + Vacuum sealing in aluminized Mylar bags. | Phenylmalonic acid, larger alkyl substitutions |
| 3 | Critical | Glovebox (Ar/N2) storage only. | Halogenated derivatives, unstable intermediates |
Visual Guide: Storage Decision Matrix
Figure 1: Decision logic for assigning storage tiers based on physical state and chemical stability.
Module 2: Analytical Precision (Weighing & Stoichiometry)
The Problem: You tare the balance, add the solid, and watch the mass tick upward by 0.5 mg every 10 seconds. You are weighing water, not reagent.
SOP: Weighing by Difference (The Only Valid Method)
Never weigh hygroscopic malonic derivatives directly onto an open weigh boat.
-
Preparation: Dry the outer surface of the storage vial with a lint-free wipe.
-
Tare: Place the entire capped vial on the balance. Tare to zero.
-
Transfer: Remove the vial, uncap, and quickly transfer the estimated amount into your reaction vessel.
-
Re-weigh: Cap the vial immediately and place it back on the balance.
-
Calculation: The negative mass displayed is the exact amount transferred.
-
Why this works: The balance measures the mass leaving the protected environment, ignoring the moisture entering the reaction vessel during the brief transfer.
-
The "Water Factor" Correction
You must determine the actual water content to correct your stoichiometry.
Technique: Karl Fischer (KF) Titration (Volumetric or Coulometric).[1]
-
Critical Adjustment: Malonic acids are acidic (
). They will shift the pH of standard KF reagents, slowing the reaction and causing fading endpoints. -
The Fix: Use a Buffered KF Solvent (typically imidazole-based) to maintain the pH between 5–7.
-
Side Reaction Warning: Avoid methanol-based reagents if you suspect esterification (though less rapid for malonic acids at RT, it is a risk). Use methanol-free reagents if drift persists.
Module 3: Drying & Purification
The Problem: You need to remove water, but malonic acids decarboxylate to acetic acid derivatives when heated.[2]
Thermal Limit Rule:
Never heat substituted malonic acids above 60°C for drying purposes. Malonic acid begins to decarboxylate significantly near its melting point (
C), but substituted derivatives can have lower stability thresholds.
Protocol: Vacuum Desiccation Over Phosphorus Pentoxide ( )
This is the "Gold Standard" for thermally unstable acids.
-
Setup: Use a vacuum desiccator with a porcelain plate.
-
Desiccant: Place a tray of fresh
(powder or Sicapent®) in the bottom.-
Note:
is aggressive. Wear gloves. It turns to phosphoric acid syrup upon saturation.
-
-
Vacuum: Apply high vacuum (< 1 mbar) at Room Temperature .
-
Duration: 12–24 hours.
-
Verification: Check for "constant weight" (mass changes < 0.3% between checks).
| Drying Agent | Efficiency | Suitability for Malonic Acids | Notes |
| Excellent | High | Best for removing trace water without heat. | |
| Silica Gel | Moderate | Medium | Good for maintenance, poor for "drying out" wet samples. |
| Heating Oven | Poor | Dangerous | Risk of Decarboxylation. Do not use. |
| KOH | Good | Low | Risk of acid-base reaction if dust transfers.[3] |
Module 4: Synthetic Implications (Troubleshooting)
The Problem: Your Knoevenagel condensation or Decarboxylation yield is low.
Scenario A: Knoevenagel Condensation Stalls
-
Mechanism: The reaction produces water.[4][5][6] If the starting material is already wet, the equilibrium shifts backward immediately.
-
The Fix: Use a Dean-Stark apparatus (azeotropic distillation with Toluene/Benzene) or add Molecular Sieves (4Å) directly to the reaction flask.
Scenario B: Premature Decarboxylation
-
Mechanism: While decarboxylation is the goal of the malonic ester synthesis, it must happen after alkylation.[2] If you are handling the free acid and it decarboxylates during drying or storage, you lose the carboxyl group before you even start.
-
Visual Workflow:
Figure 2: Workflow for integrating drying and analysis into the synthetic pathway.
FAQ: Frequently Asked Questions
Q: Can I use a lyophilizer (freeze-dryer) to dry my malonic acid derivative? A: Proceed with caution. While sublimation of ice is effective, the high vacuum can sometimes sublime low-molecular-weight organic acids (like methylmalonic acid). Always use a cold trap and check the trap contents for your product.
Q: My KF titration endpoint is fading and never stabilizes. Why? A: Your sample is too acidic. The KF reaction rate is pH-dependent (optimal pH 5–7). Malonic acids drop the pH, slowing the reaction. Add an imidazole buffer to the titration vessel before adding your sample [1].
Q: I see bubbles when I dissolve my malonic acid in water. Is it reacting?
A: No, this is likely air trapped in the crystal lattice being released, or if the water is basic, it could be
References
-
Sigma-Aldrich (Merck). (n.d.). Determination of Water Content in Carboxylic Acids Using Karl Fischer Titration. Retrieved from
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids. Retrieved from
-
Organic Chemistry Portal. (2023). Malonic Ester Synthesis. Retrieved from
-
Peng, C., et al. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids. Environmental Science & Technology. Retrieved from
Sources
- 1. Determination of Water Content in Citric Acid Using Karl Fischer Titration [sigmaaldrich.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 6. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
Troubleshooting low yields in alpha-methylation of phenylmalonate esters
Technical Support Center: -Methylation of Phenylmalonate Esters
Topic: Troubleshooting Low Yields in
Executive Summary & Diagnostic Logic
The
The Core Problem: The phenyl group at the
-
Thermodynamic Stability: The phenyl ring stabilizes the enolate via resonance, making it a "lazier" (less reactive) nucleophile.
-
Steric Shielding: The planar phenyl ring physically blocks the approach of the electrophile.
-
Reversibility: Traditional alkoxide bases (NaOEt) often result in an unfavorable equilibrium that fails to drive the reaction to completion before the volatile methylating agent escapes.
Diagnostic Flowchart
Use this logic tree to identify the specific failure point in your protocol.
Figure 1: Diagnostic logic for identifying yield-limiting factors in phenylmalonate alkylation.
Technical Modules: The Pillars of Optimization
Module 1: The Thermodynamic Trap (Base Selection)
The Symptom: High recovery of starting material despite long reaction times.
The Science:
Diethyl phenylmalonate has a
-
The Trap: Because the proton is acidic, researchers often assume weaker bases like Sodium Ethoxide (NaOEt) are sufficient. However, the reaction Enolate + EtOH ⇌ Ester + EtO- is an equilibrium. Because the resulting enolate is highly stabilized (and thus less reactive), the equilibrium does not lie fully to the right.
-
The Fix: You must use an irreversible base to ensure 100% enolate formation before adding the electrophile.
Recommendation:
-
Primary Choice: Sodium Hydride (NaH, 60% dispersion). The byproduct is
gas, driving deprotonation to completion. -
Alternative: Lithium Diisopropylamide (LDA) at -78°C (kinetic control), though usually unnecessary for this substrate.
Module 2: The Kinetic Barrier (Solvation & Sterics)
The Symptom: Reaction stalls at 50% conversion; adding more electrophile doesn't help.
The Science:
The sodium enolate of phenylmalonate tends to form tight aggregates (dimers/tetramers) in non-polar solvents like THF or Toluene. These aggregates shield the nucleophilic carbon. Furthermore, the phenyl ring creates a "steric wall," hindering the
Recommendation:
-
Solvent Switch: Replace THF with DMF (N,N-Dimethylformamide) or DMSO . These polar aprotic solvents solvate the sodium cation (
), leaving the enolate "naked" and significantly more reactive [2]. -
Additives: If you must use THF, add 15-Crown-5 (1.0 eq) to chelate the sodium ion, breaking up the aggregates.
Module 3: The Volatility Factor (Electrophile Management)
The Symptom: Yield varies wildly between batches; "smell" of MeI persists but no reaction.
The Science: Methyl Iodide (MeI) has a boiling point of 42°C .
-
In an exothermic reaction (like adding MeI to a warm enolate), the local heat can flash-boil the MeI, causing it to escape into the headspace or out of the bubbler before it reacts with the sterically hindered enolate.
Recommendation:
-
Temperature Control: Add MeI at 0°C .
-
Containment: Use a reflux condenser with coolant at -10°C (chiller) OR perform the reaction in a sealed pressure vessel.
-
Stoichiometry: Use 1.5 to 2.0 equivalents of MeI to account for volatility losses.
Gold Standard Protocol: NaH/DMF Method
Objective: Synthesis of Diethyl
Reagents
| Reagent | Equiv. | Amount | Role |
| Diethyl phenylmalonate | 1.0 | 2.36 g | Substrate |
| Sodium Hydride (60% in oil) | 1.2 | 0.48 g | Irreversible Base |
| Methyl Iodide (MeI) | 1.5 | 0.94 mL | Electrophile |
| DMF (Anhydrous) | - | 20 mL | Polar Aprotic Solvent |
Step-by-Step Procedure
-
Apparatus Prep: Flame-dry a 100 mL 2-neck round bottom flask. Equip with a magnetic stir bar, rubber septum, and an argon/nitrogen balloon.
-
Base Washing (Optional but Recommended): Place NaH in the flask. Wash twice with dry hexane to remove mineral oil. Decant hexane.
-
Solvation: Add anhydrous DMF (10 mL) to the NaH. Cool to 0°C in an ice bath.
-
Deprotonation (Critical Step):
-
Dissolve Diethyl phenylmalonate in DMF (10 mL).
-
Add dropwise to the NaH suspension over 15 minutes.
-
Observation: Vigorous
evolution. -
Wait: Stir at 0°C for 30 mins, then warm to RT for 30 mins. Solution should turn clear/yellowish. Failure to wait here causes low yields.
-
-
Alkylation:
-
Cool back to 0°C .
-
Add Methyl Iodide (MeI) dropwise.
-
Allow to warm to Room Temperature (RT) slowly. Stir for 4–16 hours.
-
-
Quench & Workup:
-
Cool to 0°C. Carefully quench with saturated
(aq). -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.
-
Expected Yield: >85%
Purity Check:
Alternative: Phase Transfer Catalysis (PTC)[1][2]
Best for scale-up or if anhydrous conditions are difficult to maintain.
Concept: Use a solid base (
Protocol:
-
Mix Diethyl phenylmalonate (1.0 eq),
(3.0 eq) , and TBAB (Tetrabutylammonium bromide, 0.1 eq) in Toluene or MeCN. -
Add MeI (2.0 eq).
-
Heat to 50°C (requires reflux condenser) for 12 hours.
-
Filter off solids and concentrate.
Note: This method is slower but robust against moisture [3].
Troubleshooting FAQ
Q: I see a significant amount of "mono-ester" (acid-ester) in my product. Why?
A: This is hydrolysis. It comes from wet DMF or wet NaH. DMF is hygroscopic; ensure it is fresh or distilled over
Q: Can I use Dimethyl sulfate (DMS) instead of Methyl Iodide? A: Yes. DMS is less volatile (bp 188°C) and often gives better yields in open vessels. However, it is significantly more toxic. Use 1.1 equivalents of DMS.
Q: My reaction turned dark brown/black. Is it ruined? A: Not necessarily. Enolates in DMF often darken due to trace oxidation or polymerization of solvent impurities. Proceed to workup; the color usually washes out into the aqueous layer.
Q: Can I use Potassium Carbonate (
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 4. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Exothermic Decarboxylation of 2-Methyl-2-Phenylpropanedioic Acid
Welcome to the technical support center for the controlled decarboxylation of 2-methyl-2-phenylpropanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure safe, efficient, and reproducible experimental outcomes.
I. Foundational Understanding: The Science Behind the Reaction
The decarboxylation of 2-methyl-2-phenylpropanedioic acid is a chemical reaction that removes one of the carboxyl groups (-COOH) as carbon dioxide (CO₂), yielding 2-phenylpropanoic acid.[1] This transformation is often exothermic, meaning it releases heat, which can sometimes be vigorous. Understanding the reaction mechanism is crucial for effective control.
The presence of a second carboxyl group on the same carbon atom (a malonic acid derivative) significantly facilitates decarboxylation upon heating.[2][3][4] The reaction typically proceeds through a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable carboxylic acid product.[3][4][5]
Reaction Visualization
Sources
Validation & Comparative
Methylphenylmalonic acid proton NMR methyl group singlet shift
Technical Comparison: Diagnostic NMR Profiling of Methylphenylmalonic Acid
Content Type: Technical Comparison Guide Subject: 1H NMR Chemical Shift Analysis of the Methyl Group in Methylphenylmalonic Acid (MPMA) Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Diagnostic Singlet
In the synthesis of barbiturates and NSAID precursors, Methylphenylmalonic acid (MPMA) serves as a critical quaternary intermediate. Its purity is defined by a specific proton NMR signature: the methyl group singlet .
This guide compares the NMR profile of MPMA against its two primary "competitors" in the reaction vessel:
-
Diethyl Methylphenylmalonate: The unhydrolyzed ester precursor.
-
2-Phenylpropanoic Acid: The decarboxylated degradant (a common impurity if reaction temperature is uncontrolled).
Key Takeaway: The MPMA methyl singlet (
Comparative Analysis: MPMA vs. Alternatives
The following table contrasts the target molecule with its critical impurities. The "Performance" metric here is the diagnostic resolution —the ability of the signal to confirm identity and purity.
Table 1: 1H NMR Diagnostic Comparison (Solvent: DMSO-d
| Feature | Target: MPMA | Alternative 1: Precursor (Ester) | Alternative 2: Degradant |
| Compound Name | Methylphenylmalonic Acid | Diethyl Methylphenylmalonate | 2-Phenylpropanoic Acid |
| Methyl Signal Multiplicity | Singlet (s) | Singlet (s) | Doublet (d) |
| Methyl Shift ( | 1.85 – 1.95 ppm | 1.80 – 1.90 ppm | 1.45 – 1.50 ppm |
| Coupling Constant ( | N/A (Isolated) | N/A (Isolated) | |
| Diagnostic Environment | Quaternary Carbon (No H neighbors) | Quaternary Carbon (No H neighbors) | Methine Carbon (1 H neighbor) |
| Secondary Confirmation | Absence of Ethyl signals | Ethyl Quartet (~4.2 ppm) & Triplet (~1.2 ppm) | Methine Quartet (~3.7 ppm) |
Technical Insight: The "Shift" Causality
-
MPMA (Target): The methyl group is attached to a quaternary carbon bonded to a phenyl ring and two carboxylic acid groups. The anisotropic deshielding of the phenyl ring, combined with the inductive effect of two carbonyls, pushes the singlet downfield to ~1.9 ppm.
-
Degradant (2-Phenylpropanoic Acid): Upon decarboxylation, one carbonyl is lost, and the quaternary center becomes a tertiary methine. This reduces deshielding (moving the signal upfield to ~1.5 ppm) and introduces spin-spin coupling, splitting the singlet into a diagnostic doublet .
Experimental Protocol: Self-Validating Purity Assessment
To ensure scientific integrity, this protocol uses the methyl signal as an internal standard for reaction monitoring.
Materials
-
Solvent: DMSO-d
(Preferred for dicarboxylic acids due to solubility) or CDCl (if checking ester content). -
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO pentet at 2.50 ppm).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 10-15 mg of the isolated solid in 0.6 mL of DMSO-d
. Ensure complete dissolution; turbidity indicates inorganic salts or incomplete hydrolysis. -
Acquisition:
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (d1):
5 seconds (Critical: Quaternary methyls have long T1 relaxation times; short delays cause integration errors). -
Scans: 16 minimum.
-
-
Processing & Phasing: Phase manually to ensure the baseline around 1-2 ppm is perfectly flat.
-
Analysis (The Decision Matrix):
-
Check 1 (Identity): Locate the signal at 1.85-1.95 ppm . Is it a sharp singlet?
-
Check 2 (Decarboxylation): Look at 1.48 ppm . Is there a doublet? If yes, integrate it relative to the singlet to calculate % molar impurity.
-
Check 3 (Hydrolysis): Look at 1.15 ppm and 4.15 ppm . Are the ethyl triplet/quartet visible? If yes, hydrolysis is incomplete.
-
Visualization: Reaction & Diagnostic Pathway
The following diagram illustrates the chemical transformation and the corresponding NMR logic gate used to validate the product.
Figure 1: NMR Diagnostic Pathway. The transition from Precursor to Target is marked by the loss of ethyl signals, while the degradation to 2-Phenylpropanoic acid is flagged by the shift from Singlet to Doublet.
Solvent Effects & Troubleshooting
The chemical shift of the methyl singlet is sensitive to solvent polarity and hydrogen bonding.
-
Chloroform-d (CDCl
):-
Shift: ~1.90 ppm.
-
Issue: MPMA has poor solubility in non-polar solvents; carboxylic acid protons often appear extremely broad or vanish.
-
-
DMSO-d
:-
Shift: ~1.75 - 1.85 ppm.
-
Benefit: Excellent solubility; acid protons appear as a broad hump around 12-14 ppm (or distinct peaks if dry).
-
-
Deuterium Oxide (D
O + NaOD):-
Shift: ~1.60 ppm.
-
Context: As the disodium salt, the carboxylates are electron-rich, shielding the methyl group slightly (moving it upfield).
-
Common Pitfall: Do not confuse the MPMA methyl singlet with the residual water peak in CDCl
References
-
SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). SDBS No. 3450 (2-Phenylpropionic acid) & Analogues. [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Comparative Guide: Distinguishing Methylphenylmalonic Acid from 2-Phenylpropionic Acid by TLC
Executive Summary
This guide details the chromatographic differentiation of Methylphenylmalonic acid (MPMA) from its decarboxylated derivative, 2-phenylpropionic acid (2-PPA) (also known as Hydratropic acid).
The Core Distinction: The separation relies on the significant polarity difference between a geminal dicarboxylic acid (MPMA) and a monocarboxylic acid (2-PPA). On a standard Silica Gel 60 F
Physicochemical Context & Reaction Logic
Understanding the structural change is vital for interpreting the TLC plate. This analysis typically monitors a decarboxylation reaction , a critical step in the synthesis of NSAID precursors and other pharmaceutical intermediates.
Chemical Transformation
The reaction involves the thermal elimination of CO
Figure 1: The decarboxylation pathway transforms the polar dicarboxylic acid into the less polar monocarboxylic acid.
Property Comparison Table
| Feature | Methylphenylmalonic Acid (MPMA) | 2-Phenylpropionic Acid (2-PPA) |
| Structure Type | Geminal Dicarboxylic Acid | Alpha-Methyl Arylpropionic Acid |
| Functional Groups | Two Carboxylic Acids (-COOH) | One Carboxylic Acid (-COOH) |
| ** pKa (Approx)** | pKa | pKa ~4.3 |
| Polarity | High | Moderate |
| TLC Behavior (Silica) | Strong retention (Low | Moderate retention (Mid-High |
| UV Activity | Yes (Phenyl ring) | Yes (Phenyl ring) |
Validated TLC Methodology
Objective: To achieve baseline resolution (
Phase 1: Materials & Preparation
-
Stationary Phase: Silica Gel 60 F
on Aluminum or Glass backing. -
Visualization: UV Lamp (Shortwave 254 nm).
-
Standard Mobile Phase: Hexane : Ethyl Acetate : Acetic Acid (75 : 25 : 1).
Expert Insight - The Role of Acetic Acid:
Carboxylic acids often streak or "tail" on silica gel due to partial ionization and strong hydrogen bonding with silanol groups. Adding 1% Acetic Acid or Formic Acid to the mobile phase suppresses ionization (protonating the -COO
Phase 2: Experimental Protocol
-
Chamber Saturation:
-
Add approximately 10 mL of the mobile phase to a developing chamber.
-
Insert a filter paper liner to facilitate solvent saturation.
-
Close the lid and allow to equilibrate for 10-15 minutes. Why? Saturation prevents edge effects and ensures reproducible
values.
-
-
Sample Application:
-
Dissolve ~5 mg of the reaction mixture in 1 mL of Ethyl Acetate or Methanol.
-
Co-spotting (Critical Step): Apply three spots on the baseline:
-
Lane 1: Pure Starting Material (MPMA Reference).
-
Lane 2: Co-spot (MPMA + Reaction Mixture).
-
Lane 3: Reaction Mixture.
-
-
Note: The co-spot confirms identity if the
values are close or if matrix effects shift the migration.
-
-
Development:
-
Elute the plate until the solvent front reaches ~1 cm from the top.[1]
-
Remove and air dry (or use a heat gun gently) to remove the acetic acid, which can quench fluorescence.
-
-
Visualization:
-
Examine under UV light (254 nm). Both compounds contain a phenyl ring and will appear as dark spots against the bright green fluorescent background.
-
Phase 3: Data Interpretation
Based on literature values for 2-phenylpropionic acid and general chromatographic principles for malonic acids:
| Compound | Predicted | Appearance |
| MPMA (Reactant) | 0.05 - 0.15 | Dark spot near baseline. |
| 2-PPA (Product) | 0.40 - 0.50 | Dark spot in the middle of the plate. |
-
Result: As the reaction proceeds, the low-running spot (MPMA) will disappear, and the higher-running spot (2-PPA) will intensify.
-
Troubleshooting: If MPMA does not move from the baseline, increase the polarity to Hexane:EtOAc (50:50) + 1% AcOH .
Workflow Diagram
Figure 2: Step-by-step decision tree for TLC analysis of phenylmalonic acid decarboxylation.
References
-
Organic Syntheses. (1987).
values of 2-phenylpropionic acid derivatives ( in 4:1 Hexane:EtOAc). -
AkJournals. (2020). Separation of 2-arylpropionic acids by TLC. Discusses the chromatographic behavior of phenylpropionic acids on silica.
-
LibreTexts Chemistry.Thin Layer Chromatography Principles. General grounding on the separation of carboxylic acids and polarity rules.
Sources
Safety Operating Guide
A Researcher's Guide to Handling Methylphenylmalonic Acid: Essential Safety Protocols and PPE
As laboratory professionals, our pursuit of scientific advancement must be built on a foundation of unwavering safety. Handling chemical reagents, such as Methylphenylmalonic acid, requires a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. This guide, written from the perspective of a Senior Application Scientist, provides essential, field-proven insights into the personal protective equipment (PPE) and operational plans necessary for the safe handling and disposal of Methylphenylmalonic acid.
Understanding the Hazard: Why Specific PPE is Crucial
While a specific Safety Data Sheet (SDS) for Methylphenylmalonic acid may not be readily available, we can infer its hazard profile from its chemical structure and data on similar compounds like Phenylmalonic acid and Methylmalonic acid. These are solid organic acids that typically present as white powders or crystals.[1][2] The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[2][3] The dust generated from solid corrosives can react with moisture on the skin or in the respiratory tract, leading to an exposure event.[4][5] Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.
Core Personal Protective Equipment (PPE) for Routine Operations
When handling Methylphenylmalonic acid, a multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for various laboratory tasks.
| Task / Scale | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Small Scale, <1g) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required if handled in a chemical fume hood |
| Solution Preparation & Reactions (Any Scale) | Chemical splash goggles | Chemical-resistant gloves (Nitrile, Neoprene) | Chemical-resistant apron over a lab coat | Required if not in a fume hood or if dust is generated |
| Large Scale Handling (>1g) or Potential for Dusting | Chemical splash goggles and a full-face shield | Double-gloving (e.g., two pairs of nitrile gloves) or heavy-duty gloves (e.g., butyl rubber) | Chemical-resistant apron or coveralls | NIOSH-approved respirator with a particulate filter |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with a particulate filter |
Expert Insights on PPE Selection:
-
Eye and Face Protection : Standard safety glasses are insufficient. Because Methylphenylmalonic acid is a solid, dust particles are a primary concern. Chemical splash goggles provide a seal around the eyes to protect against airborne particulates and accidental splashes.[6][7] For larger-scale operations where the risk of splashing is higher, a full-face shield should be worn in conjunction with goggles.[4][8] A face shield alone does not offer adequate protection.[4]
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are suitable for incidental contact, but they should be changed immediately if contaminated.[4][6] For extended handling or when preparing solutions, more robust gloves like neoprene or butyl rubber may be necessary.[4] Always inspect gloves for any signs of damage before use.
-
Body Protection : A standard laboratory coat is the minimum requirement. However, when handling larger quantities or performing tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[6][8] Ensure clothing is long-sleeved and pants cover the entire leg; closed-toe shoes are mandatory.[4]
-
Respiratory Protection : The primary respiratory hazard is the inhalation of dust particles.[5] All handling of solid Methylphenylmalonic acid that could generate dust should be performed within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if significant dust is anticipated, a NIOSH-approved respirator with the appropriate particulate filter is necessary.[6][9]
Operational Plan: From Handling to Disposal
A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
The following diagram outlines the decision-making process for ensuring safety when working with Methylphenylmalonic acid.
Caption: Workflow for the safe handling of Methylphenylmalonic acid.
-
Skin Contact : Immediately remove all contaminated clothing.[2] Flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If symptoms such as coughing or shortness of breath persist, seek medical attention.[2]
-
Spill : For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a sealed, labeled container for disposal.[9] The area should then be cleaned thoroughly. Prevent the material from entering drains or waterways.[9] Always have a spill cleanup kit with appropriate neutralizers, such as sodium bicarbonate or calcium carbonate, available.[4]
Chemical waste disposal must comply with all local, state, and federal regulations.
-
Segregation : Collect all waste containing Methylphenylmalonic acid, including contaminated consumables like weighing paper and gloves, in a designated, clearly labeled, and sealed waste container.[10]
-
Neutralization (for dilute aqueous waste only) : Small quantities of dilute acidic waste may potentially be neutralized. This should only be done by trained personnel in a fume hood while wearing full PPE.[11] Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic waste while stirring and cooling the container in an ice bath.[11] The final pH should be between 5.5 and 9.5 before drain disposal is considered, and this must be approved by your institution's Environmental Health and Safety (EHS) office and the local wastewater treatment facility.[11][12]
-
Professional Disposal : The primary and safest method for disposing of Methylphenylmalonic acid waste is through a licensed hazardous waste disposal company.[10][12] Do not dispose of solid chemical waste in the regular trash or wash it down the drain.[13]
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with Methylphenylmalonic acid, ensuring that scientific discovery and personal safety go hand in hand.
References
-
Environment, Health and Safety. (n.d.). 8.9 Corrosives. University of California, Berkeley. Retrieved from [Link]
-
Seton UK. (2022, August 17). Working safely with corrosive substances. Retrieved from [Link]
-
DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS Canada. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Safety First Group. (2022, August 25). Safety Precautions for Corrosive Substances. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Phenylmalonic acid, 99%. Retrieved from [Link]
-
Morris County Municipal Utilities Authority. (n.d.). HHW - Muriatic Acid. Retrieved from [Link]
-
Minnesota Department of Transportation. (n.d.). Waste Acid-Base - Regulated Material Management. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid. Retrieved from [Link]
-
Lin, H. C., et al. (n.d.). Examining relationship between occupational acid exposure and oral health in workplace. BMC Public Health. Retrieved from [Link]
-
New Jersey Department of Health. (1999, November). Hazard Summary: Maleic Acid. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. 8.9 Corrosives [ehs.cornell.edu]
- 5. seton.co.uk [seton.co.uk]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. safeti.com [safeti.com]
- 8. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. Waste Acid-Base - Regulated Material Management - MnDOT [dot.state.mn.us]
- 13. mcmua.com [mcmua.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
